molecular formula C38H32O3 B13764020 4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione CAS No. 7149-37-3

4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione

Cat. No.: B13764020
CAS No.: 7149-37-3
M. Wt: 536.7 g/mol
InChI Key: SKKTZQOOIKWLCC-UHFFFAOYSA-N
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Description

4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione is a polycyclic organic compound characterized by a seven-carbon chain (heptane backbone) substituted with benzoyl and four phenyl groups, along with two ketone (dione) functionalities at positions 1 and 6. The compound’s extended conjugation and bulky substituents may influence its physicochemical properties, such as solubility and reactivity, compared to simpler dione derivatives.

Properties

CAS No.

7149-37-3

Molecular Formula

C38H32O3

Molecular Weight

536.7 g/mol

IUPAC Name

4-benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione

InChI

InChI=1S/C38H32O3/c39-35(30-20-10-3-11-21-30)26-33(28-16-6-1-7-17-28)37(38(41)32-24-14-5-15-25-32)34(29-18-8-2-9-19-29)27-36(40)31-22-12-4-13-23-31/h1-25,33-34,37H,26-27H2

InChI Key

SKKTZQOOIKWLCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione typically involves the reaction of acetophenone with benzaldehyde under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization.

Industrial Production Methods

In industrial settings, the production of 4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-4,7-diones and N-Oxide Derivatives (–3)

The benzimidazole-4,7-dione derivatives (e.g., compounds 5a–d and 6a–d ) share the dione motif but differ fundamentally in their core structure. These compounds feature a fused benzimidazole ring system with ketones at positions 4 and 7, synthesized via cyclocondensation of diamines with aldehydes followed by oxidation (–3). Key comparisons include:

Structural Differences
  • Core Architecture :
    • Heptane-dione : Linear aliphatic chain with bulky aryl substituents.
    • Benzimidazole-diones : Rigid aromatic heterocycle with planar geometry.
  • Functional Groups :
    • Both contain diones, but benzimidazole derivatives include N-oxide modifications (e.g., 6a–d ) for enhanced redox activity ().

Comparison with Other Dione-Containing Compounds

While describes benzathine benzylpenicillin (a penicillin salt), it is structurally unrelated to diones and thus excluded from this comparison.

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